1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde
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Overview
Description
1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde is a synthetic organic compound with the molecular formula C17H14FNO2. It is characterized by the presence of an indole core, a fluorophenoxyethyl side chain, and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenoxyethyl Side Chain: The fluorophenoxyethyl group can be introduced via a nucleophilic substitution reaction, where a fluorophenol reacts with an appropriate alkylating agent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: 1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carboxylic acid
Reduction: 1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-methanol
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to natural indole derivatives.
Mechanism of Action
The mechanism of action of 1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde is largely dependent on its interaction with biological targets. The indole core can interact with various enzymes and receptors, modulating their activity. The fluorophenoxyethyl side chain may enhance the compound’s binding affinity and specificity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to irreversible inhibition of enzyme activity .
Comparison with Similar Compounds
- 1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde
- 1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde
- 1-[2-(4-bromophenoxy)ethyl]-1H-indole-3-carbaldehyde
Uniqueness: 1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets compared to other halogenated analogs .
Properties
IUPAC Name |
1-[2-(4-fluorophenoxy)ethyl]indole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c18-14-5-7-15(8-6-14)21-10-9-19-11-13(12-20)16-3-1-2-4-17(16)19/h1-8,11-12H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDGENIAAFJSHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCOC3=CC=C(C=C3)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356167 |
Source
|
Record name | 1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
340318-78-7 |
Source
|
Record name | 1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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